N'-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
“N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” is a chemical compound with the linear formula C14H11ClFN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the 3-chloro-2-hydrazinylpyridine and 4-fluoro-benzaldehyde were dissolved in EtOH (50 mL) and stirred at room temperature for 24 hours. Then a solid was obtained, which was filtered and dried with 85% yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula C14H11ClFN . More detailed structural information, including atomic coordinates and displacement parameters, can be found in the crystallographic data .Mechanism of Action
Target of Action
It’s worth noting that the hydrazone group is an active group in many bioactive molecules , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to affect various cellular processes, including cell cycle progression and apoptosis .
Result of Action
Compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Safety and Hazards
Future Directions
The future directions of research on this compound could involve further investigation into its potential applications, particularly in the field of medicinal chemistry. Given the promising results of related compounds in cancer research , it would be interesting to explore the anti-cancer properties of “N’-(3-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide”.
properties
IUPAC Name |
N-[(E)-(3-chloro-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFGIWWARSQTD-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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